molecular formula C22H21N5O3 B2890839 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-39-7

4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2890839
CAS No.: 899752-39-7
M. Wt: 403.442
InChI Key: MNINEGFECSMGJW-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound that features an intricate structure combining pyrazolo[3,4-d]pyrimidine and benzamide moieties. This compound finds applications in diverse scientific fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step reactions. The key steps include the preparation of the pyrazolo[3,4-d]pyrimidine core, functionalization of the phenyl ring, and coupling of the benzamide group. Each step is optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound employs scalable synthetic routes, ensuring consistent quality and cost-effectiveness. Techniques such as batch processing and continuous flow chemistry are used to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:

  • Oxidation: Involving oxidizing agents to form additional functional groups.

  • Reduction: Using reducing agents to remove oxygen atoms.

  • Substitution: Reactions where different atoms or groups replace hydrogen or other groups in the compound.

Common Reagents and Conditions:
  • Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under mild conditions.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution: Halogenating agents and nucleophiles such as alkyl halides or amines.

Major Products: The reactions yield several derivatives that can be further functionalized, expanding the compound's applications in various fields.

Scientific Research Applications

Chemistry: In chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules and as a catalyst in certain reactions.

Biology: It finds applications in biological research due to its potential bioactive properties, aiding in the study of cell signaling pathways and enzyme inhibition.

Medicine: The compound's structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors involved in diseases.

Industry: In industry, it is used in developing advanced materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action involves interactions with molecular targets, including enzymes and receptors. The compound exerts its effects by binding to active sites or allosteric sites, modulating the function of the target molecules. This interaction can lead to the inhibition or activation of specific pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

  • 4-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

  • 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzoate

Uniqueness: 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for versatile applications across various scientific disciplines, distinguishing it from similar compounds.

Biological Activity

4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. As a member of the pyrazolo[3,4-d]pyrimidine class, this compound exhibits significant biological activity, primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O3C_{22}H_{21}N_{5}O_{3} with a molecular weight of 403.4 g/mol. The compound features a complex structure that includes a butoxy group, a benzamide moiety, and a fused bicyclic pyrazolo-pyrimidine framework, enhancing its solubility and bioactivity .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of CDK2. CDK2 is integral to the phosphorylation of key substrates involved in cell cycle progression. By inhibiting CDK2 activity, this compound disrupts normal cell cycle signaling pathways, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Studies have demonstrated that this compound shows significant growth inhibition across various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with CDK2 and subsequent alterations in gene expression related to cell survival and proliferation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)2.5CDK2 inhibition
A549 (Lung Cancer)3.0Induction of apoptosis
HeLa (Cervical Cancer)1.8Disruption of cell cycle progression

Structure-Activity Relationship (SAR)

The unique substitution pattern of the compound contributes to its biological activity. Variations in the pyrazolo core or modifications to the benzamide group can significantly impact efficacy and selectivity against different kinases .

Table 2: Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin)Nitro group enhances cytotoxicityModerate CDK2 inhibition
N-(4-methylphenyl)-N'-(pyrazolo[3,4-d]pyrimidin)ureaUrea derivative with different solubilityLow cytotoxicity
1H-pyrazolo[3,4-b]pyridinesVariations in fused ring systemsDiverse biological profiles

Case Studies

Recent studies have evaluated the in vivo efficacy of this compound using various animal models. For instance, a study involving xenograft models demonstrated that treatment with this compound led to significant tumor regression without observable systemic toxicity .

Properties

IUPAC Name

4-butoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-2-3-13-30-18-11-9-16(10-12-18)21(28)25-26-15-23-20-19(22(26)29)14-24-27(20)17-7-5-4-6-8-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNINEGFECSMGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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